molecular formula C9H9NOS B8560889 4-Methoxy-7-methyl-benzo[d]isothiazole

4-Methoxy-7-methyl-benzo[d]isothiazole

Cat. No.: B8560889
M. Wt: 179.24 g/mol
InChI Key: SRPVPBPEEMRYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-7-methyl-benzo[d]isothiazole is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

4-methoxy-7-methyl-1,2-benzothiazole

InChI

InChI=1S/C9H9NOS/c1-6-3-4-8(11-2)7-5-10-12-9(6)7/h3-5H,1-2H3

InChI Key

SRPVPBPEEMRYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=NS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-bromo-4-methoxy-benzo[d]isothiazole (460 mg, 1.88 mmol), K2CO3 (780 mg, 5.64 mmol), and Pd(PPh3)4 (217 mg, 0.188 mmol) in 1,4-dioxane (5 mL) was added trimethylboroxine (290 μL, 2.07 mmol) and the solution was heated to 110° C. for 18 h. The reaction was cooled to rt and diluted with water and dichloromethane. The organic phase was separated and the aqueous phase was extracted with 2×30 mL dichloromethane. The combined organic phases were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 1:10] to yield 4-methoxy-7-methyl-benzo[d]isothiazole (88 mg, 26%). A method similar to that described for the preparation of benzo[d]isothiazol-4-ol (above) using 4-methoxy-7-methyl-benzo[d]isothiazole (88 mg, 0.491 mmol) and pyridine hydrochloride (567 mg, 5 mol) gave the title compound (30 mg, 37%): δH (300 MHz, CDCl3): 8.99 (1H, s), 7.15 (1H, d, J=7.5 Hz), 6.70 (1H, d, J=7.5 Hz), 2.45 (3H, s).
Quantity
460 mg
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reactant
Reaction Step One
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Quantity
780 mg
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reactant
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290 μL
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reactant
Reaction Step One
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5 mL
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solvent
Reaction Step One
Quantity
217 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
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